molecular formula C14H15N B2366674 (1S)-1-(1,1'-biphenyl-4-yl)ethanamine CAS No. 223418-63-1

(1S)-1-(1,1'-biphenyl-4-yl)ethanamine

Cat. No.: B2366674
CAS No.: 223418-63-1
M. Wt: 197.281
InChI Key: QVLZRPPCCDKMPO-NSHDSACASA-N
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Description

(1S)-1-(1,1’-biphenyl-4-yl)ethanamine is an organic compound that features a biphenyl group attached to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(1,1’-biphenyl-4-yl)ethanamine typically involves the following steps:

    Formation of Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a phenylboronic acid in the presence of a palladium catalyst.

    Amination: The biphenyl intermediate is then subjected to amination using a suitable amine source, such as ammonia or an amine derivative, under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for (1S)-1-(1,1’-biphenyl-4-yl)ethanamine may involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(1,1’-biphenyl-4-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

  • **Reduction

Properties

IUPAC Name

(1S)-1-(4-phenylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-11H,15H2,1H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLZRPPCCDKMPO-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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